1H-Pyrrolo[2,3-b]pyridine-1-ethanamine
Overview
Description
1H-Pyrrolo[2,3-b]pyridine-1-ethanamine is a compound with the formula C7H6N2. It has a molecular weight of 118.1359 . It is also known by other names such as 1,7-Diazaindene, 7-Aza-1-pyrindine, 7-Azaindole, 7H-Pyrrolo[2,3-b]pyridine, Pyrrolo[2,3-b]pyridine, and 1,7-Dideazapurine .
Synthesis Analysis
A series of 1H-pyrrolo[2,3-b]pyridine derivatives have been synthesized, which have shown potent activities against FGFR1, 2, and 3 . The starting material 5-(tri uoromethyl)-1H-pyrrolo[2,3-b]pyridine was reacted with R-substituted aldehyde at 50 C to obtain the compounds .Molecular Structure Analysis
The molecular structure of this compound can be viewed using Java or Javascript . The IUPAC Standard InChI is InChI=1S/C7H6N2/c1-2-6-3-5-9-7(6)8-4-1/h1-5H, (H,8,9) .Scientific Research Applications
Pyrrole Synthesis and Catalysis
A novel approach to pyrrole synthesis involves the intermolecular coupling of enamines and alkynes under oxidative conditions, showcasing a method for efficient pyrrole formation through allylic sp3 C-H activation or, alternatively, vinylic sp2 C-H activation. This synthesis presents a significant advancement in the field of heterocyclic chemistry, providing a foundation for further exploration of pyrrole-based compounds and their applications (Rakshit, Patureau, & Glorius, 2010).
Metal-Organic Frameworks (MOFs) and Catalysis
The synthesis and characterization of Cu(II) complexes with tridentate ligands demonstrate significant DNA binding and nuclease activity, along with cytotoxicity studies. These complexes, featuring pyrrole and pyridine moieties, highlight the potential for designing metal-organic frameworks (MOFs) with specific biological and catalytic functionalities (Kumar et al., 2012).
Conductive Polymer Materials
Research into poly-3-(2-ethane carboxylate) pyrrole explores its self-doping conductive properties across various oxidation states. This study contributes to the development of water-soluble conductive polymer materials with potential applications in electronic devices and sensors (Wang et al., 1995).
Regio- and Stereoselective Synthesis
A base-promoted transannulation of heterocyclic enamines and 2,3-epoxypropan-1-ones enables the synthesis of fused pyridines and pyrroles, illustrating a versatile method for accessing structurally diverse compounds with high regio- and stereoselectivity. Such methodologies are crucial for advancing synthetic strategies in medicinal chemistry and material science (Yang et al., 2015).
Fluorescent Heterocycles
The development of highly fluorescent pyrrolo[2,3-b]pyridines, [1,8]naphthyridines, and pyrido[2,3-b]azepines through a coupling-isomerization-enamine-addition-cyclocondensation sequence demonstrates the potential of these compounds in bioimaging, sensing, and organic electronics. The fluorescence and pH sensitivity of these heterocycles offer new avenues for research in photophysical and materials science (Schramm et al., 2006).
Mechanism of Action
Target of Action
The primary targets of 1H-Pyrrolo[2,3-b]pyridine-1-ethanamine are the fibroblast growth factor receptors (FGFRs). FGFRs play an essential role in various types of tumors . The FGFR family has four distinct isoforms (FGFR1–4) found across various tissue types and expressed to different extents under varying conditions .
Mode of Action
this compound interacts with FGFRs, inhibiting their activity. This compound has shown potent activities against FGFR1, 2, and 3 . Upon binding to fibroblast growth factors, the receptor undergoes dimerization and autophosphorylation of tyrosine residues in the cytoplasmic tail .
Biochemical Pathways
The interaction of this compound with FGFRs affects signal transduction pathways that regulate organ development, cell proliferation and migration, angiogenesis, and other processes . The inhibition of FGFRs by this compound results in the disruption of downstream signaling including RAS–MEK–ERK, PLCγ, and PI3K–Akt .
Pharmacokinetics
It is noted that one of the derivatives of this compound, referred to as compound 4h, has a low molecular weight, which would be beneficial to its bioavailability .
Result of Action
In vitro, this compound has been shown to inhibit breast cancer 4T1 cell proliferation and induce apoptosis . It also significantly inhibited the migration and invasion of 4T1 cells .
Safety and Hazards
Future Directions
Biochemical Analysis
Biochemical Properties
1H-Pyrrolo[2,3-b]pyridine-1-ethanamine has been found to interact with various enzymes and proteins. For instance, it has been reported to exhibit potent activities against fibroblast growth factor receptors (FGFR1, 2, and 3) . The nature of these interactions involves the compound binding to these receptors, inhibiting their activity .
Cellular Effects
In cellular processes, this compound has shown significant effects. For example, it has been found to inhibit breast cancer 4T1 cell proliferation and induce apoptosis . It also significantly inhibited the migration and invasion of 4T1 cells .
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with biomolecules and changes in gene expression. It has been found to inhibit FGFR activity, which plays an essential role in various types of tumors .
Temporal Effects in Laboratory Settings
Its potent activities against FGFR1, 2, and 3 suggest potential long-term effects on cellular function .
Metabolic Pathways
Its interaction with FGFR suggests it may be involved in signal transduction pathways that regulate organ development, cell proliferation and migration, angiogenesis, and other processes .
Properties
IUPAC Name |
2-pyrrolo[2,3-b]pyridin-1-ylethanamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11N3/c10-4-7-12-6-3-8-2-1-5-11-9(8)12/h1-3,5-6H,4,7,10H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
APMLPUDURDVGTF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(N=C1)N(C=C2)CCN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201283910 | |
Record name | 1H-Pyrrolo[2,3-b]pyridine-1-ethanamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201283910 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
161.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
183208-60-8 | |
Record name | 1H-Pyrrolo[2,3-b]pyridine-1-ethanamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=183208-60-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1H-Pyrrolo[2,3-b]pyridine-1-ethanamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201283910 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-{1H-pyrrolo[2,3-b]pyridin-1-yl}ethan-1-amine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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